Isosorbide-2,5-diaspirinate is a novel aspirin prodrug derived from isosorbide, designed to enhance the pharmacological properties of aspirin while minimizing its side effects. This compound has garnered attention due to its potential for lower gastric toxicity and improved stability compared to traditional aspirin formulations. The prodrug strategy aims to modify the release profile of aspirin, allowing for more controlled therapeutic effects.
Isosorbide-2,5-diaspirinate is synthesized from isosorbide, a bicyclic sugar alcohol derived from renewable sources such as corn starch. This compound is specifically designed to release aspirin upon hydrolysis, which occurs in biological environments.
Isosorbide-2,5-diaspirinate is classified as an ester and a prodrug. It falls within the category of pharmaceutical compounds that are modified to enhance their therapeutic efficacy and reduce adverse effects.
The synthesis of isosorbide-2,5-diaspirinate involves the esterification of isosorbide with acetylsalicylic acid (aspirin). The process typically includes the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and assess product purity.
Isosorbide-2,5-diaspirinate features a unique molecular structure characterized by the attachment of two acetylsalicylic acid moieties to the 2 and 5 positions of isosorbide. This structural modification plays a crucial role in its pharmacokinetic properties.
The primary reaction involving isosorbide-2,5-diaspirinate is hydrolysis, where the compound breaks down into its constituent parts—isosorbide and aspirin—when exposed to aqueous environments or enzymatic action.
Hydrolysis kinetics have been studied extensively. For instance, in phosphate-buffered human plasma at pH 7.4 and 37 °C, the half-life of isosorbide-2,5-diaspirinate was found to be approximately 1.1 minutes, indicating rapid conversion to aspirin . The reaction follows pseudo-first-order kinetics across a range of pH values, exhibiting a U-shaped pH rate profile .
The mechanism by which isosorbide-2,5-diaspirinate exerts its effects involves enzymatic hydrolysis primarily catalyzed by human butyrylcholinesterase. Upon hydrolysis, aspirin is released into circulation where it can exert its anti-inflammatory and analgesic effects.
Studies have shown that specific enzymes in human plasma significantly influence the release rate of aspirin from the prodrug. For example:
Relevant data indicates that salicylate esters and salicylic acid are also formed during hydrolysis .
Isosorbide-2,5-diaspirinate has potential applications in various scientific fields:
This compound represents a significant advancement in drug design aimed at improving patient outcomes through enhanced pharmacological profiles while addressing safety concerns associated with existing therapies.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3